molecular formula C21H13ClN2O5 B11622167 2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B11622167
M. Wt: 408.8 g/mol
InChI Key: BWOAQNUVYKZNFJ-LFIBNONCSA-N
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Description

2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a furan ring and a pyrazolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolidinone ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Chlorination: The benzoic acid moiety is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorinated benzoic acid with the furan-pyrazolidinone intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrazolidinone group can be reduced to a pyrazolidine.

    Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Pyrazolidine derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid: is similar to other chlorinated benzoic acids and furan derivatives.

    Other pyrazolidinone derivatives: These compounds share the pyrazolidinone moiety and may exhibit similar chemical reactivity and biological activity.

Uniqueness

  • The unique combination of a chlorinated benzoic acid, furan ring, and pyrazolidinone group in 2-chloro-5-(5-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid sets it apart from other compounds. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O5/c22-17-8-6-12(10-15(17)21(27)28)18-9-7-14(29-18)11-16-19(25)23-24(20(16)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)(H,27,28)/b16-11+

InChI Key

BWOAQNUVYKZNFJ-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2

Origin of Product

United States

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